

An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromo-2-fluorobenzyl bromide*

Cat. No.: B1333539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzyl bromide, a halogenated aromatic compound, is a versatile and highly reactive building block in modern organic synthesis. Its unique trifunctional structure—comprising a brominated and fluorinated benzene ring and a benzylic bromide—makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development.

Chemical Structure and Identification

4-Bromo-2-fluorobenzyl bromide is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a bromomethyl group at the 1-position.

Systematic IUPAC Name: 4-bromo-1-(bromomethyl)-2-fluorobenzene[1]

Synonyms: 4,α-Dibromo-2-fluorotoluene

Structural Representation

Caption: Chemical structure of **4-Bromo-2-fluorobenzyl bromide**.

Physicochemical Properties

This section summarizes the key physical and chemical properties of **4-Bromo-2-fluorobenzyl bromide**.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ Br ₂ F	[2]
Molecular Weight	267.92 g/mol	[2]
CAS Number	76283-09-5	[2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	33-36 °C	
Boiling Point	126 °C at 19 mmHg	[4]
InChI Key	XMHNLZXYPALDF-UHFFFAOYSA-N	
SMILES	Fc1cc(Br)ccc1CBr	

Spectroscopic Data

The following tables detail the key spectroscopic data for the structural elucidation and characterization of **4-Bromo-2-fluorobenzyl bromide**.

¹H-NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.51 - 7.41	m	Aromatic CH
7.09	d (J = 9.0 Hz)	Aromatic CH
6.99	d (J = 8.2 Hz)	Aromatic CH
4.34	s	CH ₂ Br

(Solvent: CDCl₃, Frequency: 300 MHz)[3]

¹³C-NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
161.4 (d, J=248 Hz)	C-F
136.2 (d, J=4 Hz)	C-CH ₂ Br
131.0	C-H
128.9 (d, J=4 Hz)	C-H
117.5 (d, J=25 Hz)	C-H
117.0 (d, J=9 Hz)	C-Br
29.5 (d, J=5 Hz)	CH ₂ Br

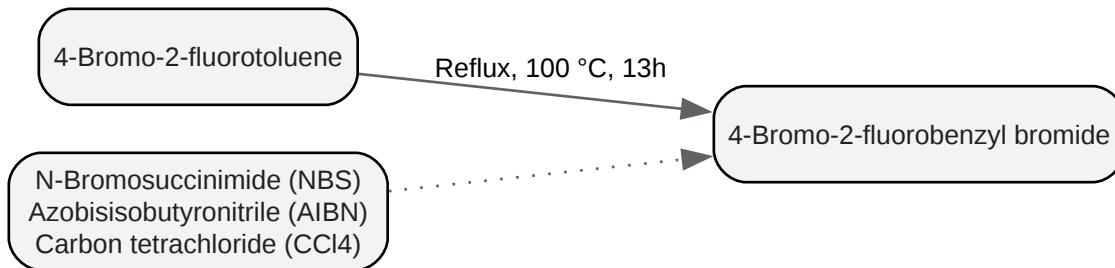
(Solvent and frequency not specified in the initial data)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	Aromatic C-H stretch
~1600-1450	Medium-Strong	Aromatic C=C stretching
~1300-1150	Medium	-CH ₂ - wag (adjacent to Br)[5]
~1250	Strong	C-F stretch
~850-550	Strong	C-Br stretch[5]

Mass Spectrometry

The mass spectrum of **4-Bromo-2-fluorobenzyl bromide** is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) and the M+2 and M+4 peaks should appear in an approximate ratio of 1:2:1.


m/z	Interpretation
266/268/270	$[M]^+$, molecular ion peak cluster
187/189	$[M - Br]^+$, loss of a bromine atom
108	$[M - Br - HBr]^+$, loss of a bromine atom and hydrogen bromide

Synthesis

A common and efficient method for the synthesis of **4-Bromo-2-fluorobenzyl bromide** is the radical bromination of 4-Bromo-2-fluorotoluene.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorotoluene

Reaction Scheme:

[Click to download full resolution via product page](#)

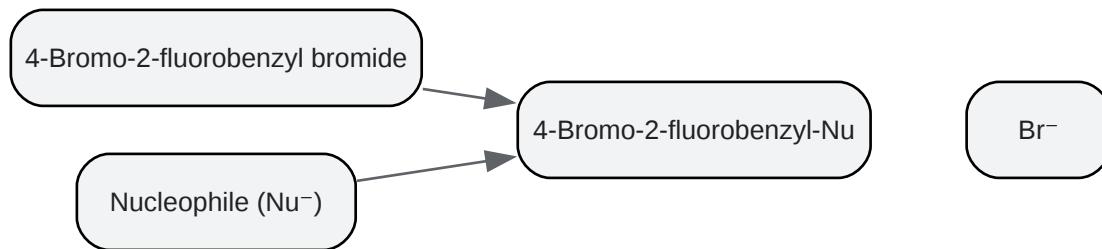
Caption: Synthesis of **4-Bromo-2-fluorobenzyl bromide**.

Procedure:

- To a solution of 4-bromo-2-fluorotoluene (1 g, 5.04 mmol) in carbon tetrachloride (10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol).
- Heat the reaction mixture to reflux at 100 °C for 13 hours.

- After completion of the reaction, cool the mixture to room temperature.
- Collect the resulting solid (succinimide) by filtration.
- Extract the filtrate with carbon tetrachloride and water.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield **4-bromo-2-fluorobenzyl bromide**.

Yield: Approximately 89%.^[3]


Reactivity and Applications

4-Bromo-2-fluorobenzyl bromide is a valuable electrophile in a variety of organic transformations, primarily due to the reactivity of the benzylic bromide. The presence of the fluorine and bromine atoms on the aromatic ring also allows for subsequent cross-coupling reactions.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the 4-bromo-2-fluorobenzyl moiety into various molecules.

General Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General nucleophilic substitution reaction.

Role in Pharmaceutical Synthesis

4-Bromo-2-fluorobenzyl bromide and its derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs).^{[6][7]} The fluorinated and brominated phenyl ring is a common motif in many modern drugs, contributing to improved metabolic stability and binding affinity.

A prominent example is the synthesis of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. While many synthetic routes to Enzalutamide start from 4-bromo-2-fluorobenzoic acid, the reactivity of **4-bromo-2-fluorobenzyl bromide** is analogous and crucial for the formation of key C-N bonds in the synthesis of related structures.^[8]

Safety and Handling

4-Bromo-2-fluorobenzyl bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

- Acute Toxicity, Oral (Category 3)
- Skin Corrosion/Irritation (Category 1B)
- Serious Eye Damage/Eye Irritation (Category 1)
- Hazardous to the aquatic environment, long-term hazard (Category 3)

Recommended Personal Protective Equipment (PPE):

- Eye and face protection (safety goggles and face shield)
- Chemically resistant gloves
- Protective clothing
- Respiratory protection (use a NIOSH-approved respirator)

Conclusion

4-Bromo-2-fluorobenzyl bromide is a pivotal chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with the potential for further functionalization of the aromatic ring, makes it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-fluorobenzyl bromide, 98% | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 7. nbinno.com [nbino.com]
- 8. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333539#4-bromo-2-fluorobenzyl-bromide-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com